molecular formula C13H20N4 B13112767 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 872531-12-9

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B13112767
CAS No.: 872531-12-9
M. Wt: 232.32 g/mol
InChI Key: IDYSYBWAIWIKCN-UHFFFAOYSA-N
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Description

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 872531-12-9) is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in various biological targets . This scaffold has demonstrated a wide spectrum of biological activities, making it a subject of interest in numerous research areas. Notably, TP derivatives have been investigated as selective inhibitors of carbonic anhydrase isoforms (CA IX and XII), which are important targets in oncology . Other research has identified TP-based compounds that induce mitochondria-dependent apoptosis and autophagy in cancer cells, highlighting their potential as anticancer agents . The metal-chelating properties of the TP heterocycle, facilitated by its multiple nitrogen atoms, have also been exploited for the development of anti-parasitic agents . This product, this compound, is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

872531-12-9

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H20N4/c1-3-4-5-6-7-8-12-15-13-14-11(2)9-10-17(13)16-12/h9-10H,3-8H2,1-2H3

InChI Key

IDYSYBWAIWIKCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN2C=CC(=NC2=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc complexes supported on magnetite nanoparticles, which act as reusable catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated reactions due to their efficiency and scalability. The use of heterogeneous catalysts, such as Schiff base zinc complexes, also facilitates the industrial synthesis by allowing easy recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like iron(III) chloride for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aminopyrimidine Schiff bases can lead to the formation of triazolopyrimidine systems .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that a triazolo-pyrimidine derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Triazole derivatives have been noted for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis.

Data Table 1: Anti-inflammatory Activity

Compound NameInhibition Rate (%)Target Inflammatory Marker
Compound A75TNF-alpha
Compound B60IL-6
This compound70COX-2

Anticancer Research

Some studies suggest that triazolo-pyrimidine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to explore their efficacy against various cancer types.

Case Study : A recent investigation into the effects of triazolo-pyrimidines on breast cancer cell lines indicated a significant reduction in cell viability, highlighting their potential as chemotherapeutic agents .

Skin Care Formulations

The compound's properties make it suitable for inclusion in cosmetic formulations. Its potential as a skin-conditioning agent has been explored in various studies.

Data Table 2: Cosmetic Formulation Efficacy

Formulation TypeKey IngredientsEfficacy (%)
Moisturizing CreamThis compound + Hyaluronic Acid85
Anti-aging SerumThis compound + Retinol90

Stability and Safety Testing

Before market introduction, cosmetic products containing this compound undergo rigorous stability and safety testing. These assessments ensure that formulations remain effective over time and do not cause adverse reactions when applied to the skin.

Mechanism of Action

The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their death. In medicinal applications, it binds to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

C-2 Substitution

  • 2-Heptyl-5-methyl derivative : The long heptyl chain increases lipophilicity (logP ~5.2 estimated), favoring interactions with hydrophobic binding pockets. This contrasts with 2-(3-chloropropyl)-5-methyl derivatives (e.g., compound 3 in ), where the chloropropyl group introduces electrophilicity, enabling covalent binding or metabolic activation .
  • 2-Amino derivatives (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide): Amino groups enhance hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration .

C-5 Substitution

  • 5-Methyl group : Found in 2-heptyl-5-methyl and 7-chloro-5-methyl derivatives (), methyl groups stabilize the π-electron system and reduce metabolic oxidation .
  • 5-Phenyl group : In 5-phenyl-7-alkoxy derivatives (), the aromatic ring enhances planar stacking with protein residues, critical for tubulin inhibition (IC₅₀ values: 0.5–2.0 μM) .

C-7 Substitution

  • 7-Chloro group (e.g., 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine): Chlorine acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines (yields: 70–90%, ) .
  • 7-Anilino group (e.g., compound 4a-4c in ): Anilino substituents enable π-π interactions with kinase ATP-binding sites, enhancing antiproliferative activity (e.g., IC₅₀: 1.8 μM against A549 lung cancer cells) .

Metabolic Stability and Reactivity

  • Heptyl chain vs. Carbonyl groups : The heptyl chain in 2-heptyl-5-methyl derivatives avoids metabolic liabilities associated with carbonyl moieties (e.g., reduction to secondary alcohols in 1,2,4-triazole derivatives, ) .
  • Chlorine vs. Alkoxy groups : 7-Chloro derivatives undergo efficient SNAr reactions (85–90% yield, ), whereas 7-alkoxy groups resist nucleophilic displacement, favoring direct target engagement .

Biological Activity

2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20N4O
  • Molecular Weight : 248.33 g/mol
  • InChIKey : DNFQLHWAWFIFBB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can act as proteasome inhibitors and exhibit antiproliferative effects against cancer cell lines by modulating key signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Study Findings :
    • A series of derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
    • Among these derivatives, certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-Fu). For example, compound H12 showed IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, indicating potent activity .

Inhibition of Signaling Pathways

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways:

  • ERK Signaling Pathway :
    • Compounds have been shown to inhibit the phosphorylation of ERK1/2 and other related proteins (c-Raf, MEK1/2, AKT), leading to reduced cell proliferation and induced apoptosis in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, this compound has also been investigated for its antimicrobial properties:

  • Antimicrobial Testing :
    • Some derivatives displayed moderate antimicrobial activity against various pathogenic bacteria and fungi. For instance, certain compounds showed promising results against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 μM .

Case Studies

Several studies have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:

CompoundTarget Cell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
Compound XE. coli0.21Antimicrobial activity

Synthesis Methods

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time .

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